4-[S-Fluoro-N-(4-methylbenzene-1-sulfonyl)sulfonimidoyl]benzoic acid
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Overview
Description
4-(S-Fluoro-N-tosylsulfonimidoyl)benzoic acid is a specialized organic compound characterized by the presence of a fluorine atom, a tosyl group, and a sulfonimidoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(S-Fluoro-N-tosylsulfonimidoyl)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the fluorine atom via electrophilic fluorination, followed by the attachment of the tosyl and sulfonimidoyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(S-Fluoro-N-tosylsulfonimidoyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include sulfonyl fluorides, amines, and various substituted benzoic acid derivatives, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
4-(S-Fluoro-N-tosylsulfonimidoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and sulfonyl derivatives.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(S-Fluoro-N-tosylsulfonimidoyl)benzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the tosyl and sulfonimidoyl groups can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: Similar in structure but lacks the tosyl and sulfonimidoyl groups.
N-Fluorobenzenesulfonimide: Contains a fluorine and sulfonimide group but lacks the benzoic acid core.
Tosylbenzoic acid: Contains a tosyl group but lacks the fluorine and sulfonimidoyl groups.
Uniqueness
4-(S-Fluoro-N-tosylsulfonimidoyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the fluorine atom enhances its stability and reactivity, while the tosyl and sulfonimidoyl groups provide versatility in chemical transformations and interactions with biological targets.
Properties
CAS No. |
89538-99-8 |
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Molecular Formula |
C14H12FNO5S2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[S-fluoro-N-(4-methylphenyl)sulfonylsulfonimidoyl]benzoic acid |
InChI |
InChI=1S/C14H12FNO5S2/c1-10-2-6-13(7-3-10)23(20,21)16-22(15,19)12-8-4-11(5-9-12)14(17)18/h2-9H,1H3,(H,17,18) |
InChI Key |
BOXASDAMCFXOHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
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